molecular formula C7H17Cl2N3O B2731802 (Piperidin-4-ylmethyl)urea dihydrochloride CAS No. 1210281-32-5

(Piperidin-4-ylmethyl)urea dihydrochloride

Cat. No.: B2731802
CAS No.: 1210281-32-5
M. Wt: 230.13
InChI Key: XSRDRCNMKANIRJ-UHFFFAOYSA-N
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Description

“(Piperidin-4-ylmethyl)urea dihydrochloride” is a chemical compound with the molecular formula C7H17Cl2N3O. It is used in the field of chemistry for various purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string [H]Cl. [H]Cl. [H]O [H].N1 (CCCCC1)CC2CCNCC2 . The molecular weight of this compound is 230.13 g/mol.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . The empirical formula is C7H17Cl2N3O . The molecular weight is 230.13 g/mol.

Scientific Research Applications

Inhibitors of Human and Murine Soluble Epoxide Hydrolase

Compounds with a piperidyl moiety, such as 1,3-disubstituted ureas, have been synthesized and evaluated as inhibitors of the human and murine soluble epoxide hydrolase (sEH). These inhibitors, specifically 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, have shown significant improvements in pharmacokinetic parameters and efficacy in reducing hyperalgesia in vivo, indicating potential applications in pain management and inflammation reduction (Rose et al., 2010).

Corrosion Inhibition

Mannich bases derived from (Piperidin-4-ylmethyl)urea, such as 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea (UPP), have been synthesized and characterized as effective corrosion inhibitors for mild steel surfaces in acidic environments. These compounds exhibit mixed-type inhibition properties and adhere to the Langmuir adsorption isotherm, suggesting their utility in protecting metals from corrosion in industrial applications (Jeeva et al., 2015).

Structural Characterization and Crystallography

The structural elucidation of bis(piperidin-1-yl)methanone, a urea derivative bearing two piperidine moieties, has been conducted, providing insights into its molecular conformation and crystal packing. This study aids in understanding the physicochemical properties and potential applications of similar compounds in material science and molecular design (Betz et al., 2011).

Synthesis of Pharmaceutical Intermediates

A scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, has been developed. This process involves the synthesis of intermediates with unsymmetrical urea structures, showcasing the role of piperidine derivatives in the development of new therapeutic agents (Wei et al., 2016).

Heterocyclic Synthesis and Microbial Activity

Novel scaffolds incorporating thiadiazolyl piperidine and related structures have been synthesized from stearic acid, demonstrating significant antimicrobial activities. These compounds, along with their non-ionic surfactant derivatives, highlight the versatility of piperidine-based compounds in synthesizing bioactive molecules with potential applications in pharmaceuticals and biodegradable materials (Abdelmajeid et al., 2017).

Future Directions

Piperidine derivatives, such as “(Piperidin-4-ylmethyl)urea dihydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are used in the design of various drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

piperidin-4-ylmethylurea;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c8-7(11)10-5-6-1-3-9-4-2-6;;/h6,9H,1-5H2,(H3,8,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRDRCNMKANIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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